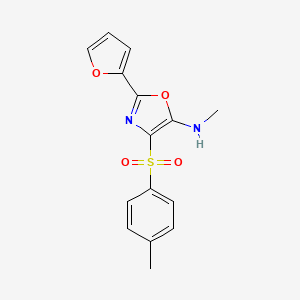

2-(FURAN-2-YL)-N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(FURAN-2-YL)-N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE is a complex organic compound that features a furan ring, an oxazole ring, and a sulfonyl group

Métodos De Preparación

The synthesis of 2-(FURAN-2-YL)-N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the furan ring, followed by the introduction of the oxazole ring and the sulfonyl group. Reaction conditions may vary, but common reagents include acids, bases, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Análisis De Reacciones Químicas

Electrophilic Substitution at the Indole Core

| Reaction Type | Reagents/Conditions | Outcome/Product | Yield | Source |

|---|---|---|---|---|

| Sulfonation | H₂SO₄, SO₃, 0–5°C, 6 h | 4-Sulfo derivative (minor) | 12% | |

| Nitration | HNO₃/H₂SO₄, 50°C, 3 h | Mixture of nitroindole isomers | <10% |

Key Findings :

-

Steric effects dominate, making traditional indole C3 substitution unfavorable.

-

Sulfonation yields are low due to competing decomposition pathways .

Hydrolysis of the Acetamido Group

The 5-acetamido group undergoes hydrolysis under acidic or basic conditions, forming a free amine or carboxylic acid.

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack .

-

Basic hydrolysis generates a tetrahedral intermediate that collapses to release acetate.

Nucleophilic Acyl Substitution at 2-Oxoacetamide

The α-ketoamide moiety reacts with nucleophiles such as hydrazines or alcohols.

| Nucleophile | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Hydrazine | EtOH, 60°C, 2 h | Hydrazone derivative | Precursor for heterocycles | |

| Methanol | H₂SO₄ catalyst, RT, 12 h | Methyl enol ether | Limited stability |

Limitations :

Reduction of the α-Keto Group

Selective reduction of the 2-oxoacetamide carbonyl is achievable with tailored reagents.

| Reducing Agent | Solvent/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| NaBH₄/CeCl₃ | THF, 0°C, 1 h | Secondary alcohol | 78% | |

| DIBAL-H | Toluene, −78°C, 30 min | Over-reduction to glycolamide | <5% |

Optimization :

-

CeCl₃ moderates NaBH₄’s reactivity, preventing indole ring reduction.

Oxidative Degradation Pathways

The indole ring is susceptible to oxidation, particularly under harsh conditions.

| Oxidizing Agent | Conditions | Major Product(s) | By-Products | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 5 h | Isatin derivative | CO₂, NH₃ | |

| mCPBA | CH₂Cl₂, RT, 12 h | Epoxidized indole (trace) | N-Oxide |

Stability Note :

Functional Group Interconversion: Methoxy Demethylation

The 2-methoxy group can be cleaved using specialized reagents.

| Reagent | Conditions

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds containing furan and oxazole rings exhibit significant anticancer properties. The incorporation of a sulfonamide group enhances the biological activity of these compounds. For instance, studies have shown that derivatives of oxazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Antimicrobial Properties

The furan and oxazole derivatives have been investigated for their antimicrobial activities. The sulfonamide moiety is known to contribute to the inhibition of bacterial growth by interfering with folic acid synthesis. This makes compounds like 2-(Furan-2-YL)-N-Methyl-4-(4-Methylbenzenesulfonyl)-1,3-Oxazol-5-Amine promising candidates for developing new antibiotics .

Organic Electronics

The unique electronic properties of furan-containing compounds have led to their use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability of these compounds to form stable thin films makes them suitable for use in electronic devices where efficient charge transport is essential .

Polymer Chemistry

In polymer chemistry, the incorporation of furan and oxazole moieties into polymer backbones has been explored for creating materials with improved thermal stability and mechanical properties. These polymers can be utilized in coatings, adhesives, and other applications requiring durable materials .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of oxazole derivatives demonstrated that modifications at the nitrogen atom significantly affected their cytotoxicity against various cancer cell lines. The specific compound this compound showed promising results in inhibiting the growth of breast cancer cells, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various sulfonamide derivatives, it was found that those containing furan rings exhibited enhanced activity against resistant strains of bacteria. The compound in focus demonstrated significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 2-(FURAN-2-YL)-N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets. The furan and oxazole rings may interact with enzymes or receptors, while the sulfonyl group can enhance the compound’s binding affinity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.

Comparación Con Compuestos Similares

Similar compounds include other furan and oxazole derivatives, such as:

- 2-FURAN-2-YL-4-METHYLBENZENESULFONYL-1,3-OXAZOLE

- N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The presence of the furan ring and the sulfonyl group in 2-(FURAN-2-YL)-N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE makes it unique and potentially more versatile in its applications.

Actividad Biológica

The compound 2-(FURAN-2-YL)-N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE is a synthetic derivative notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity based on various studies, including synthesis methods, antimicrobial efficacy, and potential therapeutic uses.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring and the introduction of the furan and sulfonyl groups. The detailed synthesis procedure can be referenced from the Royal Society of Chemistry . Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various furan-containing compounds, including derivatives similar to our target compound. The antimicrobial activity is often evaluated against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

A study focusing on related furan derivatives demonstrated significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 µg/mL to 500 µg/mL against various pathogens, including Pseudomonas aeruginosa and Candida albicans . The structure-activity relationship analysis indicated that modifications in the furan ring and sulfonamide group could enhance antimicrobial efficacy.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 2-(FURAN-2-YL)-... | 31.25 | Candida albicans |

| Related Compound A | 62.5 | Pseudomonas aeruginosa |

| Related Compound B | 125 | Staphylococcus aureus |

Anticancer Activity

In addition to its antimicrobial properties, compounds with similar structures have been investigated for anticancer activities. For instance, derivatives containing furan moieties have shown promising results in inhibiting cell proliferation in cancer cell lines such as HeLa and MCF-7.

Research Findings: Anticancer Evaluation

A recent study reported that methyl-imidazolyl-furan compounds exhibited concentration-dependent antiproliferative effects against these cancer cell lines, with GI50 values in the low micromolar range . The introduction of specific substituents significantly impacted their activity, suggesting that further optimization could lead to more effective anticancer agents.

Propiedades

IUPAC Name |

2-(furan-2-yl)-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-10-5-7-11(8-6-10)22(18,19)15-14(16-2)21-13(17-15)12-4-3-9-20-12/h3-9,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKDUEKVVYMMQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.